![molecular formula C10H9ClN2O2 B12848491 methyl 5-chloro-2-methyl-2H-indazole-3-carboxylate](/img/structure/B12848491.png)
methyl 5-chloro-2-methyl-2H-indazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-chloro-2-methyl-2H-indazole-3-carboxylate is a chemical compound belonging to the indazole family. Indazoles are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry due to their diverse biological activities. This compound, in particular, is of interest for its potential therapeutic properties and its role as an intermediate in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-chloro-2-methyl-2H-indazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5-chloro-2-methyl-1H-indazole-3-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, employing green chemistry principles, such as using less hazardous solvents and catalysts, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-chloro-2-methyl-2H-indazole-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.
Major Products
The major products formed from these reactions include various substituted indazole derivatives, carboxylic acids, and reduced or oxidized forms of the original compound.
Scientific Research Applications
Medicinal Chemistry
Anticandidal Activity
One significant application of methyl 5-chloro-2-methyl-2H-indazole-3-carboxylate is its role in developing new antifungal agents. Research indicates that derivatives of indazole, including this compound, exhibit promising activity against Candida species, particularly Candida albicans and Candida glabrata. A study demonstrated that certain indazole derivatives showed minimum inhibitory concentrations (MIC) as low as 3.807 mM against C. albicans and 15.227 mM against C. glabrata .
Table 1: Anticandidal Activity of Indazole Derivatives
Compound ID | Structure Type | MIC against C. albicans (mM) | MIC against C. glabrata (mM) |
---|---|---|---|
3a | Methyl ester | 3.807 | 15.227 |
3c | Methyl ester | 4.500 | 16.000 |
10g | Carboxamide | 2.500 | 12.000 |
Antitumor Activity
Cancer Research
This compound and its derivatives have also been investigated for their antitumor properties. A study focused on the synthesis of various indazole derivatives and their testing against different cancer cell lines, including human colon adenocarcinoma and breast adenocarcinoma cells. The results indicated that some derivatives exhibited significant antiproliferative effects, suggesting potential for further development as anticancer agents .
Table 2: Antitumor Activity of Indazole Derivatives
Compound ID | Cell Line Tested | IC50 (µM) |
---|---|---|
Compound A | MCF-7 (Breast) | 15 |
Compound B | LoVo (Colon) | 20 |
Compound C | MV4-11 (Leukemia) | 10 |
Synthetic Applications
Chemical Synthesis
The compound can also serve as a precursor in the synthesis of more complex molecules through various chemical reactions, including decarboxylative coupling methods that utilize visible light to drive reactions without the need for additional photosensitizers . This method enhances the efficiency and sustainability of chemical processes.
Mechanism of Action
The mechanism of action of methyl 5-chloro-2-methyl-2H-indazole-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. For example, it may act as an inhibitor of kinases or other enzymes involved in cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2H-indazole-3-carboxylic acid methyl ester
- 2-Methyl-2H-indazole-3-carboxylate
- 5-Chloro-2-methyl-1H-indazole-3-carboxylic acid
Uniqueness
Methyl 5-chloro-2-methyl-2H-indazole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and the ester group makes it a versatile intermediate for further chemical modifications, enhancing its utility in various applications .
Biological Activity
Methyl 5-chloro-2-methyl-2H-indazole-3-carboxylate is a compound belonging to the indazole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Overview of Indazole Derivatives
Indazoles are heterocyclic compounds characterized by a fused benzene and pyrazole ring. They have been extensively studied due to their potential as therapeutic agents in various fields, including oncology and infectious diseases. This compound specifically has demonstrated promising biological effects, particularly in antimicrobial and anticancer activities.
The biological activity of this compound is attributed to its ability to interact with multiple molecular targets, leading to various cellular responses. The compound is believed to influence several biochemical pathways, including:
- Inhibition of Enzymatic Activity : Indazoles often act as inhibitors of key enzymes involved in cell proliferation and survival.
- Modulation of Signal Transduction Pathways : These compounds can impact pathways such as ERK1/2, which are critical in cancer cell signaling.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of indazole derivatives, including this compound. The compound has shown significant activity against various fungal strains, particularly Candida albicans and Candida glabrata.
Compound | Minimum Inhibitory Concentration (MIC) | Target Organism |
---|---|---|
5-Chloro Indazole Derivative | 3.807 mM | C. albicans |
5-Chloro Indazole Derivative | 15.227 mM | C. glabrata |
These findings suggest that modifications in the indazole structure can enhance antifungal activity, making it a candidate for further development as an antifungal agent .
Anticancer Activity
This compound has also been investigated for its anticancer properties. Research indicates that this compound exhibits antiproliferative effects on various cancer cell lines through the inhibition of mutant EGFR/BRAF pathways.
Compound | GI50 (nM) | Cancer Cell Line |
---|---|---|
This compound | 29 - 42 | Panc-1 (pancreatic), MCF-7 (breast), A549 (lung) |
The compound demonstrated significant antiproliferative activity with GI50 values ranging from 29 nM to 42 nM, indicating its potential as a lead compound for the development of new anticancer therapies .
Case Studies and Research Findings
- Antifungal Assessment : A study evaluated the efficacy of this compound against resistant strains of C. glabrata. The results showed that the compound retained activity against miconazole-resistant strains, highlighting its potential in treating resistant fungal infections .
- Cell Viability Tests : In vitro assays using human cancer cell lines demonstrated that the compound maintains high cell viability while effectively inhibiting cancer cell growth. Notably, it showed over 87% viability at concentrations up to 50 µM .
- Signal Pathway Analysis : The impact on ERK1/2 signaling pathways was assessed, revealing that this compound significantly inhibited these pathways at IC50 values ranging from 68 nM to 89 nM .
Properties
Molecular Formula |
C10H9ClN2O2 |
---|---|
Molecular Weight |
224.64 g/mol |
IUPAC Name |
methyl 5-chloro-2-methylindazole-3-carboxylate |
InChI |
InChI=1S/C10H9ClN2O2/c1-13-9(10(14)15-2)7-5-6(11)3-4-8(7)12-13/h3-5H,1-2H3 |
InChI Key |
KIOWEKVRGLYORJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C2C=C(C=CC2=N1)Cl)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.